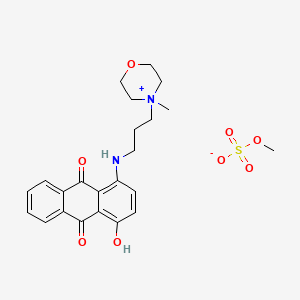
2,5-Dibromo-3-(dibromomethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-(dibromomethyl)thiophene is a brominated thiophene derivative with the molecular formula C5H2Br4S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-(dibromomethyl)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically involves the following steps:
- Dissolve 3-methylthiophene in a suitable solvent such as acetic acid.
- Add N-bromosuccinimide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3-(dibromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Thiophenes: Formed through substitution reactions.
Applications De Recherche Scientifique
2,5-Dibromo-3-(dibromomethyl)thiophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of conjugated polymers for electronic and optoelectronic applications.
Pharmaceutical Research: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3-(dibromomethyl)thiophene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: A related compound with two bromine atoms on the thiophene ring.
2-Bromo-3-methylthiophene: Another brominated thiophene derivative.
Uniqueness
2,5-Dibromo-3-(dibromomethyl)thiophene is unique due to the presence of four bromine atoms, which makes it highly reactive and versatile for various chemical transformations. This distinguishes it from other brominated thiophenes that have fewer bromine atoms and, consequently, different reactivity and applications.
Propriétés
| 57846-06-7 | |
Formule moléculaire |
C5H2Br4S |
Poids moléculaire |
413.75 g/mol |
Nom IUPAC |
2,5-dibromo-3-(dibromomethyl)thiophene |
InChI |
InChI=1S/C5H2Br4S/c6-3-1-2(4(7)8)5(9)10-3/h1,4H |
Clé InChI |
PZYXTWFXPPWJJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1C(Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)

